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Abstract

This technical guide provides a comprehensive overview of 1-Propylpiperazine
Dihydrobromide (C7H1sBr2Nz), a key chemical intermediate in pharmaceutical research and
development. The document delves into the compound's core chemical and physical
properties, elucidates its molecular structure through spectroscopic analysis, and outlines
detailed protocols for its synthesis and characterization. By synthesizing theoretical knowledge
with practical, field-proven insights, this guide serves as an essential resource for researchers,
chemists, and drug development professionals engaged in neuropharmacology and medicinal
chemistry. We will explore the causality behind experimental choices, ensuring that each
described protocol is a self-validating system for achieving reliable and reproducible results.

Introduction: The Significance of the Piperazine
Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of
numerous biologically active compounds.[1] Its six-membered heterocyclic structure, containing
two opposing nitrogen atoms, imparts favorable physicochemical properties such as high
aqueous solubility and the ability to form hydrogen bonds, which often translate to improved
oral bioavailability and desirable ADME (Absorption, Distribution, Metabolism, and Excretion)
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characteristics.[2][3] The N-alkylation of the piperazine ring, as seen in 1-Propylpiperazine,
allows for fine-tuning of these properties and the introduction of specific functionalities to
interact with biological targets.

1-Propylpiperazine Dihydrobromide serves as a versatile building block, particularly in the
synthesis of Central Nervous System (CNS) agents and in neuropharmacology research.[2][4]
Its dihydrobromide salt form enhances stability and solubility, making it an ideal candidate for
use in various synthetic transformations and biochemical assays.[4] This guide aims to provide
a detailed technical examination of this important compound.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are foundational to
its application in research and development. This section details the established structure and
properties of 1-Propylpiperazine Dihydrobromide.

Molecular Structure

The structure of 1-Propylpiperazine Dihydrobromide consists of a piperazine ring N-alkylated
with a propyl group. In its dihydrobromide salt form, both nitrogen atoms of the piperazine ring
are protonated and associated with bromide counter-ions.

Caption: 2D structure of 1-Propylpiperazine Dihydrobromide.

The piperazine ring typically adopts a chair conformation to minimize steric strain, which is a
critical consideration in its interaction with enzyme active sites or receptors.[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is
essential for designing experimental conditions, such as selecting appropriate solvent systems
and predicting compound behavior in analytical methods.
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Property

Value

Source(s)

CAS Number

64262-23-3

[4]

Molecular Formula

C7HisN2 - 2HBr

[4]

Molecular Weight 290.04 g/mol [4]
White to off-white crystalline

Appearance [4][6]
powder

Melting Point 254 - 264.5 °C [4]

- Soluble in water (50 mg/mL,

Solubility
clear, colorless)

pKa (Estimated) pKal =9.2, pKa2 =5.0 [7] (inferred)

SMILES Br.Br.CCCN1CCNCC1
YTPQLWVHCBATKO-

InChl Key

UHFFFAOYSA-N

Expert Insight on pKa Estimation: While specific experimental pKa values for 1-
propylpiperazine are not readily available in the literature, we can provide a robust estimation
based on homologous compounds. A study by Khalili et al. (2009) reported the pKa values for
piperazine (pKal=9.73, pKa2=5.35), 1-methylpiperazine (pKal=9.25, pKa2=4.81), and 1-
ethylpiperazine (pKal=9.33, pKa2=4.93) at 298 K.[7] The addition of a small alkyl group to one
of the nitrogens slightly decreases the basicity of both nitrogen atoms due to steric hindrance
and electronic effects. The effect of a propyl group is expected to be very similar to that of an
ethyl group. Therefore, the pKa values for 1-propylpiperazine are estimated to be
approximately 9.2 for the secondary amine and 5.0 for the tertiary amine. This understanding is
crucial for predicting the protonation state of the molecule at physiological pH and for
developing purification strategies involving acid-base extractions.

Synthesis and Purification

The synthesis of 1-Propylpiperazine Dihydrobromide is typically achieved through a two-step
process: N-alkylation of piperazine followed by salt formation. The choice of reagents and
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reaction conditions is critical for achieving high yield and purity while minimizing the formation
of the undesired N,N'-dipropylpiperazine byproduct.

Dihydrobromide Salt Formation

Synthesis of 1-Propylpiperazine
Solvent (e.g., Isopropanol)

Hydrobromic Acid (48% aq.)
‘Work-up & Purification
Vacuum Distillation 1-Propylpiperazine
SchentEsarerston EPunﬁcahon of Free Base) [ (Free Base)

Base (e.g., K2CO3)

N-Alkylation Reaction
(Reflux)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Propylpiperazine Dihydrobromide.

Experimental Protocol: Synthesis of 1-Propylpiperazine
(Free Base)

This protocol is based on standard N-alkylation procedures for secondary amines.

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve piperazine (4-5 equivalents) in absolute ethanol. The use of a significant
excess of piperazine is a critical strategic choice to statistically favor mono-alkylation and
suppress the formation of the 1,4-dipropylpiperazine byproduct.

o Addition of Reagents: Add potassium carbonate (2 equivalents) to the solution to act as an
acid scavenger for the HBr generated during the reaction. While stirring, add 1-
bromopropane (1 equivalent) dropwise to the mixture.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-
Mass Spectrometry (GC-MS).

Work-up: After cooling to room temperature, filter the reaction mixture to remove the
potassium carbonate and piperazine hydrobromide salts. Wash the filter cake with a small
amount of ethanol.

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The
resulting residue will contain the desired 1-propylpiperazine, unreacted piperazine, and
potentially some di-substituted product.

Purification: Purify the crude product by vacuum distillation. The significant difference in
boiling points between piperazine, 1-propylpiperazine, and 1,4-dipropylpiperazine allows for
effective separation.

Experimental Protocol: Formation of the
Dihydrobromide Salt

Dissolution: Dissolve the purified 1-propylpiperazine free base in a minimal amount of a
suitable solvent, such as isopropanol or ethanol.

Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (2.0-2.1
equivalents) of concentrated (48%) hydrobromic acid dropwise with vigorous stirring. The
dihydrobromide salt is typically insoluble in the organic solvent and will precipitate out of the
solution. The exothermic nature of this neutralization necessitates slow addition and cooling
to ensure controlled crystallization and prevent potential side reactions.

Crystallization: Allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure
complete precipitation.

Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals
with a small amount of cold isopropanol or diethyl ether to remove any residual impurities.
Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Spectroscopic and Crystallographic Analysis
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Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound. This section discusses the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-
Propylpiperazine Dihydrobromide in solution. The protonation of both nitrogen atoms results
in a more rigid ring structure and significant downfield shifts for protons adjacent to the nitrogen
atoms compared to the free base.

e 1H NMR (in D20):

o Propyl Group: A triplet corresponding to the terminal methyl group (CHs) is expected
around 6 0.9-1.1 ppm. A sextet for the methylene group adjacent to the methyl (CH2-CHs)
should appear around & 1.6-1.8 ppm. The methylene group attached to the nitrogen (N-
CHz2) will be a triplet, significantly downfield around & 3.0-3.3 ppm.

o Piperazine Ring: Due to the positive charges on the nitrogen atoms, the piperazine
protons will be deshielded and appear as broad multiplets in the & 3.4-3.8 ppm region. The
chair-to-chair interconversion may be slowed on the NMR timescale, potentially leading to
more complex splitting patterns for the axial and equatorial protons.

o NH Protons: A broad signal corresponding to the two N-H protons will be present, though
its position is variable and it will exchange with D20.

e 3C NMR (in D20):

o Propyl Group: The terminal methyl carbon (CHs) is expected around 6 10-12 ppm. The
central methylene carbon (CH2-CHs) should be around & 18-22 ppm, and the N-CH:
carbon will be further downfield around & 55-60 ppm.

o Piperazine Ring: The four equivalent methylene carbons of the piperazine ring are
expected to appear as a single peak in the 6 45-50 ppm range.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The
spectrum of the dihydrobromide salt will be distinct from the free base.
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e N-H Stretching: A very broad and strong absorption band is expected in the region of 2400-
3000 cm~1, This is characteristic of the stretching vibration of the N*-H bond in amine salts
and is a key indicator of successful salt formation.

e C-H Stretching: Aliphatic C-H stretching vibrations from the propyl and piperazine methylene
groups will appear as sharp peaks in the 2850-2980 cm~1 region, often superimposed on the
broad N+-H band.

e N-H Bending: A medium to strong band around 1570-1610 cm~1 can be attributed to the N*-
H bending vibration.

e C-N Stretching: C-N stretching vibrations are typically found in the 1020-1250 cm~1 range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the parent molecule, 1-propylpiperazine. The analysis is performed on the free base, as the
dihydrobromide salt is not volatile.

« lonization: Electrospray ionization (ESI) in positive mode is ideal, as the basic nitrogen
atoms are readily protonated. The expected molecular ion peak [M+H]* would be at m/z
129.14.

» Fragmentation: The fragmentation of N-alkylpiperazines is well-characterized.[8][9] The
primary fragmentation pathways involve cleavage of the bonds alpha to the nitrogen atoms.

o Loss of Propyl Group: Cleavage of the N-propyl bond can lead to a fragment ion
corresponding to the piperazine ring at m/z 85.

o Ring Cleavage: The piperazine ring itself can undergo fragmentation, leading to
characteristic ions at m/z 70, 56, and 42, which are indicative of the piperazine core.

o Alpha-Cleavage of Propyl Group: Cleavage of the C-C bond alpha to the nitrogen in the
propyl chain can result in the loss of an ethyl radical, leading to a prominent ion at m/z
100.

Reactivity and Applications
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1-Propylpiperazine Dihydrobromide is a stable, crystalline solid that is easy to handle and
store.[4] The free base can be readily liberated by treatment with an aqueous base, allowing
the nucleophilic secondary nitrogen to participate in a wide range of chemical reactions.

Key Reactions

o N-Arylation/N-Alkylation: The secondary amine provides a reactive site for further
functionalization, such as in Buchwald-Hartwig amination or substitution reactions with alkyl
halides, to create more complex molecules.

o Amide and Sulfonamide Formation: It readily reacts with acyl chlorides, sulfonyl chlorides,
and carboxylic acids (under coupling conditions) to form the corresponding amides and
sulfonamides. This reactivity has been exploited in the synthesis of novel antiamebic agents.

o Reaction with Isocyanates and Isothiocyanates: The reaction with isothiocyanates, such as
potassium thiocyanate, yields thioamides, demonstrating the nucleophilicity of the secondary
amine.

Applications in Drug Discovery and Research

The utility of 1-Propylpiperazine Dihydrobromide is demonstrated by its incorporation into
various pharmacologically active agents.

o Histamine Hs Receptor Antagonists: The 1-propylpiperazine moiety is a common feature in
ligands developed as antagonists for the histamine Hs receptor, which is a target for treating
neurological and inflammatory disorders.

e a1-Adrenoceptor Antagonists: Derivatives have been synthesized and evaluated for their
potential as selective antagonists for ai-adrenoceptors, which are involved in regulating
blood pressure and smooth muscle tone.[10]

» CNS Agents: Its role as an intermediate for CNS agents is broad, leveraging the piperazine
core's ability to cross the blood-brain barrier and interact with various neurotransmitter
receptors.[1][2]

» Biochemical and Analytical Applications: It serves as a standard in analytical methods for
quality control and is used in biochemical assays to explore enzyme activities and
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interactions.[4]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling 1-
Propylpiperazine Dihydrobromide.

e Hazards: The compound is classified as an irritant, causing skin irritation (H315), serious eye
irritation (H319), and may cause respiratory irritation (H335).

o Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
breathing dust.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The
material is hygroscopic and should be protected from moisture.

Conclusion

1-Propylpiperazine Dihydrobromide is a compound of significant value to the scientific
research community, particularly in the fields of medicinal chemistry and neuropharmacology.
Its well-defined chemical structure, predictable reactivity, and favorable physicochemical
properties make it an indispensable building block for the synthesis of novel therapeutic
agents. This guide has provided an in-depth technical overview of its properties, structure,
synthesis, and applications, grounded in established scientific principles and literature. By
understanding the causality behind the described experimental protocols and analytical
interpretations, researchers can confidently and effectively utilize this versatile compound in
their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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